6-Phenyl-1-oxaspiro[2.5]octane
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Overview
Description
6-Phenyl-1-oxaspiro[25]octane is an organic compound with the molecular formula C13H16O It is characterized by a spirocyclic structure, where a phenyl group is attached to a spiro-connected oxaspirooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1-oxaspiro[2.5]octane typically involves the reaction of phenylmagnesium bromide with 1,4-dioxaspiro[4.5]decane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic work-up to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the oxaspiro ring into a more reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of reduced oxaspiro compounds.
Substitution: Formation of brominated phenyl derivatives.
Scientific Research Applications
6-Phenyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxaspiro ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-oxaspiro[2.5]octane
- 6-Phenyl-1-thiaspiro[2.5]octane
- 6-Phenyl-1-azaspiro[2.5]octane
Uniqueness
6-Phenyl-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-phenyl-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)10-14-13/h1-5,12H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIINJBTORBOFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453406 |
Source
|
Record name | 6-phenyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-37-4 |
Source
|
Record name | 6-phenyl-1-oxaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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